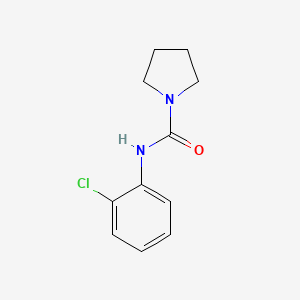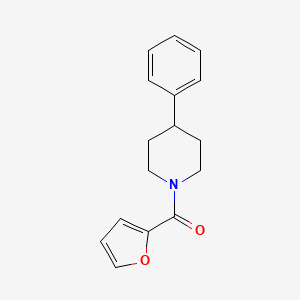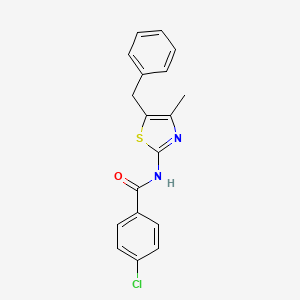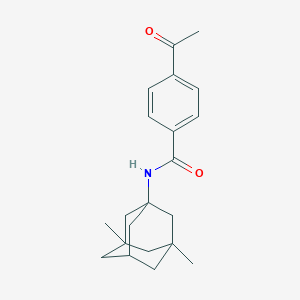![molecular formula C23H23N3OS B7558277 N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as TQ-A and has been studied for its ability to inhibit cancer cell growth and induce apoptosis.
作用機序
The mechanism of action of TQ-A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. TQ-A has been shown to inhibit the activation of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes their growth and survival. TQ-A has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival, including cyclin D1, Bcl-2, and survivin.
Biochemical and Physiological Effects:
TQ-A has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TQ-A can induce apoptosis in cancer cells, inhibit their migration and invasion, and reduce their viability. TQ-A has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are important markers of oxidative stress. In vivo studies have shown that TQ-A can inhibit tumor growth and reduce the expression of various proteins that are involved in cancer cell growth and survival.
実験室実験の利点と制限
TQ-A has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit cancer cell growth and induce apoptosis. However, there are also limitations to using TQ-A in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that TQ-A may have off-target effects that could interfere with the interpretation of results.
将来の方向性
There are several future directions for research on TQ-A. One direction is to further investigate its mechanism of action and identify the signaling pathways that are involved in its anti-cancer effects. Another direction is to study its potential in combination with other anti-cancer agents to enhance its efficacy. Additionally, future research could focus on the development of TQ-A derivatives with improved efficacy and reduced off-target effects. Overall, TQ-A has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for cancer treatment.
合成法
The synthesis of TQ-A involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazolin-4-thiol with 3-methylbenzoyl chloride in the presence of triethylamine. The product is then purified through column chromatography to obtain TQ-A in high yield and purity. This method has been reported in the literature and has been used by researchers to synthesize TQ-A for their studies.
科学的研究の応用
TQ-A has been studied for its potential therapeutic properties in cancer treatment. Research has shown that TQ-A can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. TQ-A has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition to cancer research, TQ-A has also been studied for its potential anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-16-8-7-11-18(14-16)24-21(27)15-28-23-19-12-5-6-13-20(19)25-22(26-23)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZCMOIICCSDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)

![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)


![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)




![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)